Chemical structure and properties of 2-[4-(Trifluoromethyl)phenyl]propanal
Chemical structure and properties of 2-[4-(Trifluoromethyl)phenyl]propanal
An In-Depth Technical Guide to 2-[4-(Trifluoromethyl)phenyl]propanal
Foreword: Understanding the Molecule
In the landscape of modern synthetic chemistry and drug discovery, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of molecular design. The trifluoromethyl group (–CF₃), in particular, is a powerful modulator of a molecule's physicochemical and biological properties. This guide provides an in-depth technical overview of 2-[4-(Trifluoromethyl)phenyl]propanal, a versatile chemical intermediate whose value lies in the unique combination of a reactive propanal moiety and the influential 4-(trifluoromethyl)phenyl scaffold. We will explore its structure, properties, reactivity, and applications, not as a simple datasheet, but as a practical guide for the researchers, scientists, and drug development professionals who will unlock its potential.
Core Molecular Identity and Physicochemical Profile
2-[4-(Trifluoromethyl)phenyl]propanal is an aromatic aldehyde. The core structure consists of a propane chain with an aldehyde group at one end and a phenyl ring at the other, substituted with a methyl group at the alpha-position and a trifluoromethyl group at the para-position of the phenyl ring.
Caption: Chemical structure of 2-[4-(Trifluoromethyl)phenyl]propanal.
This specific arrangement of functional groups imparts a unique set of properties summarized below.
| Property | Value | Source |
| IUPAC Name | 2-[4-(Trifluoromethyl)phenyl]propanal | - |
| CAS Number | 103108-04-9 | [1] |
| Molecular Formula | C₁₀H₉F₃O | [1] |
| Molecular Weight | 202.17 g/mol | [1] |
| Purity (Typical) | ≥95% | [1] |
| SMILES | O=CC(C)c1ccc(cc1)C(F)(F)F | [1] |
| Physical State | Liquid (presumed) |
The Scientific Rationale: Impact of the Trifluoromethyl Group
The presence of the –CF₃ group at the para-position is the defining feature of this molecule, profoundly influencing its chemical behavior.
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Enhanced Electrophilicity: The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of its fluorine atoms.[2] This effect is transmitted through the phenyl ring to the propanal moiety. The result is a significant increase in the partial positive charge on the carbonyl carbon of the aldehyde, making it exceptionally susceptible to attack by nucleophiles. This heightened reactivity is a key advantage in synthetic applications compared to its non-fluorinated analogs.[2]
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Increased Lipophilicity: Fluorine is the most electronegative element, yet its substitution for hydrogen often increases a molecule's lipophilicity (fat-solubility). The –CF₃ group has a Hansch lipophilicity parameter (π) of +0.88, meaning it significantly enhances the molecule's preference for nonpolar environments.[3] This property is critical in drug development, as it can improve a compound's ability to cross cell membranes and reach its biological target.[3]
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Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry.[3] Consequently, the –CF₃ group is highly resistant to metabolic degradation, particularly oxidative processes mediated by cytochrome P450 enzymes. Incorporating this group into a drug candidate can increase its metabolic stability and prolong its half-life in the body.[4]
Synthetic Pathways: A Representative Protocol
While multiple synthetic routes may exist, a common and logical approach to synthesizing α-aryl aldehydes is through the controlled oxidation of the corresponding primary alcohol. This method is reliable and leverages readily available starting materials.
Caption: Proposed workflow for the synthesis of the target compound.
Protocol: Oxidation of 2-[4-(Trifluoromethyl)phenyl]propan-1-ol
This protocol is a representative method based on standard organic chemistry transformations for this class of compounds.[4]
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Preparation: To a solution of 2-[4-(trifluoromethyl)phenyl]propan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) under an inert atmosphere (N₂ or Ar), add pyridinium chlorochromate (PCC, 1.5 eq).
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Scientist's Note: The choice of an anhydrous solvent is critical to prevent the over-oxidation of the aldehyde to a carboxylic acid. PCC is a mild oxidant suitable for this transformation, minimizing side reactions.
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Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol spot is consumed (typically 2-4 hours).
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Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Celite® to remove the chromium byproducts.
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Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure 2-[4-(Trifluoromethyl)phenyl]propanal.
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Trustworthiness Check: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to validate its identity and ensure the absence of starting material or over-oxidized byproducts.
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Spectroscopic Characterization Profile (Expected)
Authenticating the structure of the final compound is paramount. Based on the known effects of its constituent functional groups, the following spectroscopic signatures are expected.
| Technique | Expected Observations |
| ¹H NMR | ~9.7 ppm (d, 1H): Aldehydic proton, doublet due to coupling with the alpha-proton.~7.6 ppm (d, 2H) & ~7.4 ppm (d, 2H): Aromatic protons showing an AA'BB' system, characteristic of para-substitution.~3.6 ppm (q, 1H): Methine (alpha) proton, quartet due to coupling with the methyl protons.~1.4 ppm (d, 3H): Methyl protons, doublet due to coupling with the methine proton. |
| ¹³C NMR | ~200 ppm: Carbonyl carbon of the aldehyde.~125-145 ppm: Aromatic carbons, including a quaternary carbon attached to the –CF₃ group.~124 ppm (q): Trifluoromethyl carbon, quartet due to C-F coupling.~50 ppm: Methine (alpha) carbon.~15 ppm: Methyl carbon. |
| ¹⁹F NMR | ~ -62 ppm (s): A single peak corresponding to the three equivalent fluorine atoms of the –CF₃ group.[5] |
| Mass Spec (EI) | m/z 202 (M⁺): Molecular ion peak.m/z 173: Fragment corresponding to the loss of the aldehyde group (–CHO).m/z 145: Fragment corresponding to the tropylium ion of the trifluoromethyl-toluene moiety. |
Chemical Reactivity and Synthetic Applications
The aldehyde functional group is a hub of chemical reactivity, providing access to a diverse range of molecular structures.
Caption: Key reaction pathways for 2-[4-(Trifluoromethyl)phenyl]propanal.
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Nucleophilic Addition: The highly electrophilic carbonyl carbon readily undergoes addition reactions with nucleophiles like Grignard reagents or organolithiums to form secondary alcohols.[4]
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Reduction: Mild reducing agents such as sodium borohydride (NaBH₄) will selectively reduce the aldehyde to the corresponding primary alcohol, 2-[4-(trifluoromethyl)phenyl]propan-1-ol.
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Oxidation: Stronger oxidizing agents can convert the aldehyde to 2-[4-(trifluoromethyl)phenyl]propanoic acid, another valuable synthetic intermediate.[4]
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Reductive Amination: This is a powerful transformation for synthesizing amines. The aldehyde first reacts with a primary or secondary amine to form an imine intermediate, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to yield the corresponding amine.[4]
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Building Block for APIs: Due to its favorable properties, this compound and its isomers serve as key building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs) and other bioactive molecules.[6] The trifluoromethylphenyl moiety is a well-established pharmacophore found in numerous approved drugs.[7]
Safety, Handling, and Storage
While toxicological properties for this specific chemical have not been thoroughly investigated, data from related compounds suggest that appropriate precautions are necessary.[8]
| Parameter | Recommendation |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side-shields, and a lab coat. Handle in a well-ventilated chemical fume hood. |
| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.[9] |
| First Aid | Skin Contact: Immediately wash with plenty of soap and water.[8]Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[8]Inhalation: Move person to fresh air.[8]Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[9] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. |
Conclusion
2-[4-(Trifluoromethyl)phenyl]propanal is more than just a collection of atoms; it is a strategically designed chemical tool. The interplay between its reactive aldehyde handle and the property-enhancing trifluoromethylphenyl core makes it a valuable intermediate for researchers in medicinal chemistry, agrochemistry, and materials science. Understanding its underlying chemical principles—the "why" behind its reactivity and utility—is the key to leveraging its full potential in the laboratory and beyond.
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